N'-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide
Overview
Description
N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a hydrazide derivative that has a unique molecular structure, making it an interesting subject for research.
Mechanism of Action
The mechanism of action of N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various cellular targets such as enzymes and receptors.
Biochemical and Physiological Effects:
N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. It has also been shown to possess anticancer activity by inducing apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide in lab experiments is its unique molecular structure, which makes it an interesting subject for research. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide. One potential area of research is the development of new compounds based on its molecular structure. Another area of research is the investigation of its potential applications in the treatment of various diseases such as cancer and bacterial infections. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.
Scientific Research Applications
N-benzylidene-2-[(1-bromo-2-naphthyl)oxy]butanohydrazide has been extensively studied for its potential applications in various scientific fields. It has been used as a precursor for the synthesis of other compounds such as hydrazones and Schiff bases. It has also been investigated for its antibacterial, antifungal, and anticancer activities.
properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-(1-bromonaphthalen-2-yl)oxybutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-2-18(21(25)24-23-14-15-8-4-3-5-9-15)26-19-13-12-16-10-6-7-11-17(16)20(19)22/h3-14,18H,2H2,1H3,(H,24,25)/b23-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPFEWDJVILEO-OEAKJJBVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN=CC1=CC=CC=C1)OC2=C(C3=CC=CC=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)N/N=C/C1=CC=CC=C1)OC2=C(C3=CC=CC=C3C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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